2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol
Overview
Description
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol is a useful research compound. Its molecular formula is C10H21ClO3 and its molecular weight is 224.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Selective Lead(II) Extraction : Compounds possessing pseudo-18-crown-6 frameworks, similar to the structure of 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol, are used in selective extraction of lead(II) ions. These compounds show higher selectivity for Pb(II)/Cu(II) than their monocarboxylic acid counterparts (Hayashita et al., 1999).
Synthesis of Ethanamine Derivatives : The compound serves as a precursor in the synthesis of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, which demonstrates the versatility of this chemical in organic synthesis (Zhong-Qian Wu, 2011).
Catalyst in Chemical Reactions : In the field of catalysis, similar compounds are used to enhance the oxidative dehydrogenation of ethane, demonstrating their potential as catalysts in industrial chemical processes (S. J. Conway & J. Lunsford, 1991).
Liquid-Crystalline Networks : Compounds with a structure similar to 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol are used in creating supramolecular liquid-crystalline networks, demonstrating their utility in materials science (H. Kihara et al., 1996).
Organometallic Chemistry : The compound is also relevant in the field of organometallic chemistry, particularly in the synthesis of functionalized ligands (P. Stößel et al., 1996).
properties
IUPAC Name |
2-[2-(6-chlorohexoxy)ethoxy]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21ClO3/c11-5-3-1-2-4-7-13-9-10-14-8-6-12/h12H,1-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRPHSRRWGXIMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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